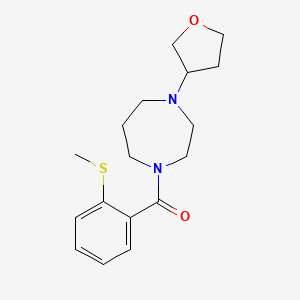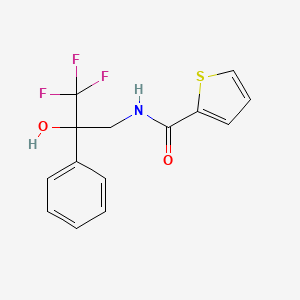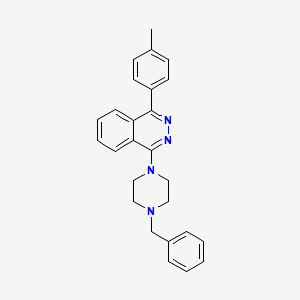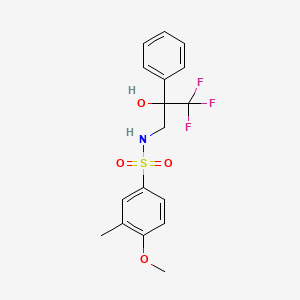
6-chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-chloro-N,N-bis(3,5-dimethoxybenzyl)benzo[d]thiazol-2-amine (D1)” is a white solid .
Synthesis Analysis
This compound was synthesized as part of a study aiming to explore new anti-tumor small molecule drugs that are simultaneously anti-inflammatory and anticancer .Molecular Structure Analysis
The molecular structure of the compound was confirmed through spectrogram verification . The 1H NMR (600 MHz, CDCl3) δ ppm values are: 7.533 (d, J = 2.04 Hz, 1H, Ph-H), 7.311 (d, J = 2.04 Hz, 1H, Ph-H), 6.331–6.549 (m, 7H, Ph-H), 4.663 (s, 4H, -CH2), 3.743 (s, 12H, -OCH3) .Chemical Reactions Analysis
The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments .Aplicaciones Científicas De Investigación
Anticancer Properties
Benzothiazole derivatives, including compound B7, have been investigated for their potential as anticancer agents. In a study by Xu et al., compound B7 significantly inhibited the proliferation of human epidermoid carcinoma cell lines (A431), human non-small cell lung cancer cell lines (A549, H1299), and decreased the activity of inflammatory factors IL-6 and TNF-α . Its anti-tumor effects make it a promising candidate for further research in cancer therapy.
Anti-Inflammatory Activity
Chronic inflammation plays a pivotal role in cancer development. Compound B7 has demonstrated anti-inflammatory effects by reducing the expression levels of IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7) . Its dual action as an anti-inflammatory and anticancer agent makes it intriguing for therapeutic applications.
Protein Expression Modulation
Compound B7’s impact on protein expression levels in A431 and A549 cells was assessed using Western Blot assay. Investigating specific proteins affected by this compound may uncover pathways relevant to cancer progression.
Mecanismo De Acción
Target of Action
The primary targets of 6-chloro-N,N’-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine are human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) . These cell lines are often used in research as models for studying the mechanisms of various types of cancer.
Mode of Action
It is known that the compound interacts with its targets, leading to changes in the cells that result in inhibited proliferation .
Biochemical Pathways
It is known that the compound affects the expression levels of inflammatory factorsIL-6 and TNF-α , which are key players in the immune response and inflammation, often implicated in cancer progression.
Pharmacokinetics
The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of the active compound were predicted using swiss adme and admetsar web servers . These predictions can provide valuable insights into the compound’s bioavailability and potential as a therapeutic agent.
Result of Action
The compound significantly inhibits the proliferation of A431, A549, and H1299 cancer cells, decreases the activity of IL-6 and TNF-α, and hinders cell migration . These effects suggest that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
6-chloro-2-N,4-N-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O4/c1-26-13-7-5-11(9-15(13)28-3)21-18-23-17(20)24-19(25-18)22-12-6-8-14(27-2)16(10-12)29-4/h5-10H,1-4H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOOBBKCLFWMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide](/img/structure/B2842158.png)


![6-chloro-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2842161.png)


![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2842165.png)

![5-(4-fluorophenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2842169.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2842170.png)
![2-((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2842171.png)